3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its fused ring structure, which includes a thieno[3,2-d]pyrimidine core and a 2,5-dimethylphenyl group
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines have been reported to inhibit various targets such as the epidermal growth factor receptor (egfr) in egfr-driven diseases and the cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis .
Mode of Action
berghei .
Biochemical Pathways
For example, some thieno[3,2-d]pyrimidines have been shown to inhibit the activation of NF-κB and MAPK signaling pathways in macrophages .
Result of Action
Thieno[3,2-d]pyrimidines have been reported to possess cytotoxic activity on almost all cancer cell lines .
Biochemical Analysis
Biochemical Properties
It has been reported that thieno[3,2-d]pyrimidin-4-amines, a related class of compounds, can inhibit Mycobacterium tuberculosis bd oxidase . This suggests that 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione may interact with similar enzymes and proteins, affecting biochemical reactions.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has shown potential as a bioactive molecule
Medicine: The compound has been studied for its medicinal properties, including its potential use as an antiviral, anti-inflammatory, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to the creation of innovative products with enhanced performance.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.
2,5-Dimethylphenyl derivatives: Compounds containing the 2,5-dimethylphenyl group can exhibit diverse biological activities, depending on their overall structure.
Uniqueness: 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific combination of structural features, which contribute to its unique chemical and biological properties. This compound's ability to interact with multiple targets and pathways makes it a versatile tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-8-3-4-9(2)11(7-8)16-13(17)12-10(5-6-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJORBKHZBORPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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